8-bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one 8-bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15377214
InChI: InChI=1S/C18H16BrClN2O2/c1-10-3-5-12(8-14(10)20)22-17(23)21-15-9-18(22,2)24-16-6-4-11(19)7-13(15)16/h3-8,15H,9H2,1-2H3,(H,21,23)
SMILES:
Molecular Formula: C18H16BrClN2O2
Molecular Weight: 407.7 g/mol

8-bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

CAS No.:

Cat. No.: VC15377214

Molecular Formula: C18H16BrClN2O2

Molecular Weight: 407.7 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one -

Specification

Molecular Formula C18H16BrClN2O2
Molecular Weight 407.7 g/mol
IUPAC Name 4-bromo-10-(3-chloro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Standard InChI InChI=1S/C18H16BrClN2O2/c1-10-3-5-12(8-14(10)20)22-17(23)21-15-9-18(22,2)24-16-6-4-11(19)7-13(15)16/h3-8,15H,9H2,1-2H3,(H,21,23)
Standard InChI Key RZMMPZZXLPUQFJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C)Cl

Introduction

8-Bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound characterized by its unique bicyclic structure, which includes a benzoxadiazocin framework. This framework is notable for its fused ring system and various substituents, such as bromine and chlorine atoms, that contribute to its chemical properties and biological activities. The compound's molecular weight is approximately 407.7 g/mol, indicating a relatively large and complex molecule.

Synthesis Methods

The synthesis of 8-bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves several steps using precursor materials such as 2-bromo-4-hydroxy-3-methoxy-5-nitro-benzaldehyde and 3-chloro-4-methylaniline. The reaction process often requires a solvent like methanol, where these precursors are reacted under controlled conditions to yield the desired product. Techniques such as thin-layer chromatography (TLC) and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized compound.

Synthesis Steps

  • Preparation of Precursors: Synthesize or obtain necessary starting materials.

  • Reaction Setup: Combine precursors in a suitable solvent under controlled conditions.

  • Monitoring and Purification: Use TLC and spectroscopy to monitor reaction progress and purify the product.

Biological Activities and Potential Applications

This compound falls under the category of benzodiazocins, which are known for their diverse biological activities. It contains functional groups that may exhibit various pharmacological properties, making it a candidate for further investigation in medicinal chemistry. The mechanism by which it exerts its biological effects is not fully understood but may involve interactions with specific biological targets such as enzymes or receptors. Further studies, including in vitro and in vivo assays, are necessary to delineate the exact mechanism of action and potential therapeutic applications.

Potential Applications

  • Pharmaceutical Research: Investigation into its pharmacological properties for potential therapeutic uses.

  • Chemical Research: Study of its chemical reactivity and synthesis pathways for creating derivatives.

Comparison with Similar Compounds

Several compounds share structural similarities with 8-bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one, including:

Compound NameMolecular FormulaKey Features
8-Bromo-N-(4-chlorophenyl)acetamideContains a bromine atom; potential for similar biological activity
8-Bromo-N-(3-chloroaniline)Simpler structure; useful for comparative studies
8-Bromo-N-(4-methylphenyl)acetamideSimilar halogenation; relevant for understanding reactivity

These compounds highlight the unique aspects of 8-bromo-3-(3-chloro-4-methylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one while providing insights into its potential applications and biological activities.

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